Cas no 1803897-65-5 (7-Bromo-6-hydroxymethyl-1H-benzimidazole)

7-Bromo-6-hydroxymethyl-1H-benzimidazole 化学的及び物理的性質
名前と識別子
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- 7-Bromo-6-hydroxymethyl-1H-benzimidazole
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- インチ: 1S/C8H7BrN2O/c9-7-5(3-12)1-2-6-8(7)11-4-10-6/h1-2,4,12H,3H2,(H,10,11)
- InChIKey: YTTCTLWMWVMQNT-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(CO)C=CC2=C1N=CN2
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 167
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 48.9
7-Bromo-6-hydroxymethyl-1H-benzimidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A061002024-250mg |
7-Bromo-6-hydroxymethyl-1H-benzimidazole |
1803897-65-5 | 98% | 250mg |
$717.64 | 2022-04-02 | |
Alichem | A061002024-1g |
7-Bromo-6-hydroxymethyl-1H-benzimidazole |
1803897-65-5 | 98% | 1g |
$2,010.62 | 2022-04-02 | |
Alichem | A061002024-500mg |
7-Bromo-6-hydroxymethyl-1H-benzimidazole |
1803897-65-5 | 98% | 500mg |
$1,172.86 | 2022-04-02 |
7-Bromo-6-hydroxymethyl-1H-benzimidazole 関連文献
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
7-Bromo-6-hydroxymethyl-1H-benzimidazoleに関する追加情報
7-Bromo-6-hydroxymethyl-1H-benzimidazole: A Comprehensive Overview
7-Bromo-6-hydroxymethyl-1H-benzimidazole (CAS No. 1803897-65-5) is a heterocyclic organic compound with a unique structure that has garnered significant attention in various fields of chemistry and materials science. This compound belongs to the benzimidazole family, which is known for its versatile applications in drug discovery, catalysis, and electronic materials. The presence of the bromine atom at the 7-position and the hydroxymethyl group at the 6-position introduces distinct electronic and steric properties, making it a valuable molecule for both academic research and industrial applications.
The synthesis of 7-Bromo-6-hydroxymethyl-1H-benzimidazole involves a multi-step process that typically begins with the preparation of the benzene ring followed by the introduction of the imidazole moiety. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing purity. For instance, researchers have employed transition metal catalysts to facilitate coupling reactions, which are critical in constructing the heterocyclic framework.
One of the most promising applications of 7-Bromo-6-hydroxymethyl-1H-benzimidazole lies in its use as a precursor for drug development. The compound's ability to form stable complexes with metal ions has made it a valuable ligand in coordination chemistry. For example, studies have shown that when coordinated with platinum(II), it exhibits potent anti-cancer activity by selectively targeting tumor cells. This property has led to its exploration as a potential candidate for next-generation chemotherapy agents.
In addition to its role in medicinal chemistry, 7-Bromo-6-hydroxymethyl-1H-benzimidazole has also found applications in materials science. Its aromaticity and heteroatom-rich structure make it an excellent candidate for designing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Recent research has demonstrated that incorporating this compound into polymer matrices can significantly improve their electrical conductivity and thermal stability, paving the way for its use in flexible electronics.
The structural versatility of 7-Bromo-6-hydroxymethyl-1H-benzimidazole also extends to its ability to participate in various chemical transformations. For instance, its hydroxymethyl group can undergo oxidation or reduction reactions, enabling the synthesis of derivatives with diverse functionalities. These derivatives have been explored for their potential in enzyme inhibition and catalysis, further expanding the scope of this compound's applications.
From an environmental perspective, 7-Bromo-6-hydroxymethyl-1H-benzimidazole has been studied for its biodegradability and eco-friendly synthesis pathways. Researchers have developed green chemistry approaches using renewable resources and biocatalysts to produce this compound with minimal environmental impact. Such sustainable practices are increasingly important as industries strive to reduce their carbon footprint.
In conclusion, 7-Bromo-6-hydroxymethyl-1H-benzimidazole (CAS No. 1803897-65-5) is a multifaceted compound with a wide range of applications across different scientific domains. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a key molecule for future innovations in drug development, materials science, and sustainable chemistry.
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